2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one
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Overview
Description
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadienone and features a hydroxyl group and two methyl groups attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylcyclohex-2-en-1-one using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexenone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexenone derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the electron-deficient cyclohexadienone ring make it a reactive electrophile, capable of undergoing nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure with an additional methyl group.
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyl group.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains bulkier tert-butyl groups.
Uniqueness
The presence of the hydroxyl group and the two methyl groups on the cyclohexadienone ring differentiates it from other similar compounds and influences its chemical behavior .
Properties
CAS No. |
42117-29-3 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)4-3-6(9)7(10)5-8/h3-5,10H,1-2H3 |
InChI Key |
KXONOOUSFTWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)O)C |
Origin of Product |
United States |
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